3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 1255784-16-7
Cat. No.: VC2818828
Molecular Formula: C12H7ClN2O2S
Molecular Weight: 278.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255784-16-7 |
|---|---|
| Molecular Formula | C12H7ClN2O2S |
| Molecular Weight | 278.71 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17) |
| Standard InChI Key | YBORZOIYAUOICC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O |
Introduction
Chemical Structure and Properties
3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione consists of a thieno[3,2-d]pyrimidine core with a 3-chlorophenyl substituent. The molecule incorporates a fused heterocyclic structure where a thiophene ring is connected to a pyrimidine ring, creating a bicyclic system. This compound is characterized by the presence of two carbonyl groups at positions 2 and 4 of the pyrimidine ring, forming a dione structure, while the 3-chlorophenyl group is attached to the nitrogen at position 3.
The key chemical and physical properties of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1255784-16-7 |
| Molecular Formula | C12H7ClN2O2S |
| Molecular Weight | 278.71 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17) |
| Standard InChIKey | YBORZOIYAUOICC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O |
The compound's structure presents several key features that influence its chemical behavior and potential biological activity. The chlorine atom at the meta position (3-position) of the phenyl ring affects the electronic distribution within the molecule, potentially enhancing its binding affinity to biological targets. The thiophene ring introduces a sulfur heteroatom that contributes to the compound's aromaticity and provides distinct electronic properties compared to carbocyclic analogs.
Structural Features and Comparisons
The structural architecture of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be better understood by comparing it with related compounds. This comparison provides insights into how structural modifications affect physical properties and potential biological activities.
Core Structure Analysis
The thieno[3,2-d]pyrimidine core represents a privileged scaffold in medicinal chemistry, with the fused heterocyclic system providing a rigid framework that can interact with various biological targets. The 2,4-dione functionality creates hydrogen bond acceptor sites that may participate in binding interactions with proteins or other biomolecules .
Comparative Structural Analysis
Several structurally related compounds provide valuable context for understanding the properties of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | C12H7ClN2O2S | 278.71 | Reference compound |
| 3-(3-Chlorophenyl)-1-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | C24H20ClFN4O3S | 498.96 | Addition of 2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl group at position 1 |
| 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | C19H12F2N2O2S | ~370.4 | Fluorine substituents instead of chlorine; additional benzyl group |
| 3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | C23H18Cl2N2O2S | 457.38 | Different core structure with tetrahydrobenzothieno[2,3-d]pyrimidine; different chlorine positions |
In the case of 3-(3-Chlorophenyl)-1-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, the addition of the piperazinyl-oxoethyl group at position 1 significantly alters the molecule's physicochemical properties, potentially enhancing water solubility while maintaining the core pharmacophore .
The compound 3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione represents a more substantial structural variation, with a different core structure and multiple substitutions that significantly affect its properties, including a calculated logP of 6.2461, indicating high lipophilicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume